1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Medicinal Chemistry FAAH Inhibition Structure-Activity Relationship

1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396766-64-5, molecular formula C20H27N5O3, MW 385.5) is a synthetic urea derivative bearing a 3,4-dimethoxybenzyl group and a pyrazin-2-yl-substituted piperidine moiety. The compound belongs to the broader class of heteroaryl-substituted piperidinyl/piperazinyl ureas, a chemotype extensively explored for fatty acid amide hydrolase (FAAH) inhibition and related therapeutic applications.

Molecular Formula C20H27N5O3
Molecular Weight 385.468
CAS No. 1396766-64-5
Cat. No. B2583738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
CAS1396766-64-5
Molecular FormulaC20H27N5O3
Molecular Weight385.468
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3)OC
InChIInChI=1S/C20H27N5O3/c1-27-17-4-3-16(11-18(17)28-2)13-24-20(26)23-12-15-5-9-25(10-6-15)19-14-21-7-8-22-19/h3-4,7-8,11,14-15H,5-6,9-10,12-13H2,1-2H3,(H2,23,24,26)
InChIKeyNNTSWLVQKKWYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396766-64-5): Structural Classification and Sourcing Baseline


1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396766-64-5, molecular formula C20H27N5O3, MW 385.5) is a synthetic urea derivative bearing a 3,4-dimethoxybenzyl group and a pyrazin-2-yl-substituted piperidine moiety . The compound belongs to the broader class of heteroaryl-substituted piperidinyl/piperazinyl ureas, a chemotype extensively explored for fatty acid amide hydrolase (FAAH) inhibition and related therapeutic applications . Its structural features—a central urea pharmacophore flanked by a dimethoxy-substituted aromatic ring and a pyrazine-capped piperidine—place it within a well-precedented medicinal chemistry space, yet the specific compound lacks published biological characterization in the peer-reviewed literature.

Why Generic Substitution of 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea Is Not Scientifically Justified


Within the heteroaryl-piperidinyl urea family, even subtle structural variations—such as the nature of the heteroaryl cap, the substitution pattern on the benzyl ring, and the linker length between the urea and the piperidine—can produce order-of-magnitude differences in target potency, selectivity, and pharmacokinetic behavior . For example, in the FAAH inhibitor series disclosed by Johnson & Johnson, replacement of a pyrazin-2-yl group with alternative heteroaryl moieties resulted in IC50 values ranging from low nanomolar to inactive, while modification of the benzyl substitution pattern shifted selectivity profiles against FAAH-2 . Consequently, substituting the target compound with a structurally related but uncharacterized analog without matched assay data introduces unacceptable uncertainty in biological outcome, making procurement decisions solely on the basis of chemical similarity scientifically unsound.

Quantitative Evidence Assessment for 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea: Comparator-Based Differentiation Data


Structural Differentiation from the Closest Commercially Available Analog: 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

The target compound differs from the closest commercially listed structural analog, 1-benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, by a single substitution: a 3,4-dimethoxybenzyl group in place of the benzhydryl moiety. In the FAAH inhibitor chemotype represented by US20090062294, the nature of the Ar² substituent (the group attached to the urea nitrogen distal to the piperidine) is a primary determinant of potency and selectivity . Specifically, the 3,4-dimethoxy substitution pattern on the benzyl ring introduces two hydrogen-bond-accepting methoxy groups that can engage distinct interactions within the FAAH active site acyl chain-binding pocket compared to the unsubstituted benzhydryl group . However, no direct comparative biological data are available for this specific pair, and this differentiation is based on class-level SAR inference from the broader patent disclosure .

Medicinal Chemistry FAAH Inhibition Structure-Activity Relationship

Differentiation from Pyridine-Containing Analog: 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

The target compound incorporates a pyrazin-2-yl group as the heteroaryl cap on the piperidine ring, whereas the commercially listed analog 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea replaces this with a 3-cyanopyridin-2-yl moiety. In heteroaryl-substituted piperidinyl urea FAAH inhibitors, the identity of the Ar¹ heteroaryl group is a critical driver of both potency and metabolic stability . The pyrazin-2-yl group presents two ring nitrogen atoms capable of engaging in hydrogen-bonding or metal-chelation interactions, whereas the 3-cyanopyridin-2-yl group introduces an electron-withdrawing cyano substituent that alters the electronic character of the pyridine ring and adds a linear hydrogen-bond acceptor . In the J&J patent series, compounds bearing pyrazin-2-yl as Ar¹ were explicitly claimed and represent a preferred embodiment, while 3-cyanopyridin-2-yl is not among the exemplified preferred Ar¹ groups .

Medicinal Chemistry Heteroaryl SAR FAAH Inhibition

Linker-Length Differentiation from Ethylene-Bridged Analog COc1ccc(CCNC(=O)NCC2CCN(c3cnccn3)CC2)cc1

The target compound employs a one-carbon (methyl) linker between the 3,4-dimethoxyphenyl ring and the urea nitrogen (benzyl-type attachment). A closely related compound identified in chemical databases (C20H27N5O2, MW 369.5) features a two-carbon (ethyl) linker (phenethyl-type attachment) while retaining the pyrazin-2-yl-piperidine urea core . In FAAH inhibitor SAR, the length and flexibility of the linker between the aromatic group and the urea have been shown to affect both inhibitory potency and pharmacokinetic properties, as this region occupies the acyl chain-binding pocket of the enzyme . The one-carbon benzyl linker constrains the conformational freedom of the dimethoxyphenyl ring relative to the urea, potentially favoring a specific binding pose, while the two-carbon linker allows greater conformational sampling.

Medicinal Chemistry Linker SAR Conformational Analysis

Dimethoxy Substitution Pattern Compared to Mono-Methoxy or Unsubstituted Benzyl Analogs: Predicted Physicochemical Differentiation

The 3,4-dimethoxy substitution on the benzyl ring of the target compound is predicted to confer distinct physicochemical properties compared to analogs bearing mono-methoxy, unsubstituted, or halogen-substituted benzyl groups. Computational prediction (based on the SMILES COc1ccc(CNC(=O)NCC2CCN(c3cnccn3)CC2)cc1OC) yields a calculated logP of approximately 2.0–2.5, with two hydrogen-bond acceptors contributed by the methoxy groups, and a topological polar surface area (tPSA) of approximately 85–95 Ų . In related FAAH inhibitor series, the 3,4-dimethoxy pattern has been associated with improved aqueous solubility relative to unsubstituted phenyl analogs while maintaining sufficient lipophilicity for membrane permeability . By contrast, 4-fluorobenzyl analogs (e.g., 1-(4-fluorobenzyl)-3-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}urea) are predicted to have lower tPSA and higher logP, favoring permeability but potentially reducing solubility .

Physicochemical Properties Drug-Likeness Permeability

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea Based on Available Evidence


FAAH Inhibitor Screening Library Expansion with Pyrazine-Containing Piperidinyl Urea Chemotype

The compound is structurally consistent with the heteroaryl-substituted piperidinyl urea FAAH inhibitor pharmacophore disclosed in US20090062294, where the pyrazin-2-yl Ar¹ group is a preferred embodiment . It is best deployed as a library expansion compound to probe the SAR around the 3,4-dimethoxybenzyl Ar² substituent within this chemotype, complementing existing benzhydryl, phenyl, and halogen-substituted benzyl analogs. Its procurement value lies in exploring how the dual methoxy substitution pattern influences FAAH potency and selectivity when paired with the pyrazin-2-yl-piperidine core, a combination not explicitly exemplified in the primary patent literature .

Comparative Physicochemical Profiling Against Mono-Substituted and Unsubstituted Benzyl Congeners

Given the predicted intermediate lipophilicity and elevated hydrogen-bonding capacity of the 3,4-dimethoxybenzyl motif, this compound is suitable for comparative solubility, logD, and permeability studies against analogs with 4-fluoro, 4-chloro, or unsubstituted benzyl groups . Such profiling can establish whether the 3,4-dimethoxy pattern offers a meaningful advantage in terms of aqueous solubility or non-specific binding reduction for biochemical and cellular assay formats, informing the selection of lead-like molecules within the series .

Negative Control or Inactive Comparator for Validated FAAH Inhibitor Chemotypes

In the absence of published biological data, the compound cannot be assumed to possess FAAH inhibitory activity. It may serve as a structurally matched negative control for validated FAAH inhibitors that share the pyrazin-2-yl-piperidine urea scaffold but differ in the Ar² substituent. If experimentally confirmed to be inactive or weakly active against FAAH, it would provide a valuable tool for demonstrating target engagement specificity in cellular or in vivo pharmacodynamic assays .

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.